molecular formula C12H24N2O2 B7860614 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Cat. No.: B7860614
M. Wt: 228.33 g/mol
InChI Key: HYUDWZODBWDMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one typically involves multiple steps, starting with the reaction of piperidine with appropriate reagents to introduce the hydroxymethyl group

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological potential of piperidine derivatives is well-documented, with applications in antiviral, anti-inflammatory, and anticancer activities. This compound may be explored for similar biological activities.

Medicine: Potential medicinal applications include the development of new therapeutic agents. Its unique structure may allow it to interact with specific biological targets, leading to the discovery of novel drugs.

Industry: In the industrial sector, this compound could be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is not fully understood. it is likely to involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism and potential therapeutic effects.

Comparison with Similar Compounds

  • Piperidine

  • 4-(Hydroxymethyl)piperidine

  • 6-Amino-1-piperidinylhexan-1-one

Uniqueness: 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one stands out due to its specific structural features, which may confer unique biological and chemical properties compared to its similar compounds.

Properties

IUPAC Name

6-amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c13-7-3-1-2-4-12(16)14-8-5-11(10-15)6-9-14/h11,15H,1-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUDWZODBWDMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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